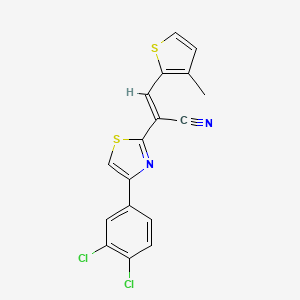

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2S2/c1-10-4-5-22-16(10)7-12(8-20)17-21-15(9-23-17)11-2-3-13(18)14(19)6-11/h2-7,9H,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNSFMSWWFNGD-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a thiazole-based molecule that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, a dichlorophenyl group, and a methylthiophenyl group, which may contribute to its biological efficacy.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antiproliferative activity.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells. For instance, compounds with electron-donating groups on the phenyl ring have shown enhanced activity due to increased interactions with cellular targets .

- Case Studies : In vitro studies have demonstrated that related thiazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) . The specific IC50 values for closely related compounds suggest that modifications in substituents can significantly influence potency.

Antibacterial Activity

The antibacterial properties of thiazole derivatives are also noteworthy. The compound's structural features may enhance its interaction with bacterial targets.

- Activity Spectrum : Thiazoles have shown activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as chlorine, is often linked to increased antibacterial efficacy .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various thiazole derivatives ranging from 25 to 100 µg/mL against common bacterial strains .

Antifungal Activity

Thiazole compounds are also investigated for their antifungal properties, which may be relevant for treating fungal infections.

- In Vitro Efficacy : Compounds similar to this compound have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

- Substituent Influence : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly affects the compound's reactivity and biological efficacy.

- Thiazole Ring Importance : The thiazole ring plays a pivotal role in mediating interactions with biological targets, enhancing both anticancer and antimicrobial activities .

Data Summary Table

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this specific compound.

- Mechanism of Action : Research indicates that compounds like (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can inhibit cell proliferation by inducing apoptosis in cancer cells. The compound has been tested against various human tumor cell lines, demonstrating significant cytotoxicity.

- Case Study : In a study conducted by the National Cancer Institute (NCI), the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against several cancer cell lines, suggesting strong antitumor activity .

Antibacterial Applications

The antibacterial properties of thiazole derivatives have also been extensively studied.

- Activity Against Bacteria : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

- Research Findings : In laboratory settings, this compound demonstrated significant zones of inhibition in agar diffusion tests against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Applications

Emerging research suggests that this compound may also possess antifungal properties.

- Fungal Inhibition : Preliminary studies indicate that it can inhibit the growth of various fungal strains. The exact mechanism remains under investigation but is believed to involve interference with fungal cell membrane integrity or function.

Drug Development and Synthesis

The synthesis of this compound is crucial for its application in drug development.

- Synthetic Pathways : The compound can be synthesized through various methods involving thiazole chemistry and nitrile formation. Techniques such as Knoevenagel condensation have been utilized to achieve high yields .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Electronic and Conformational Differences

- Steric Influence : The 3-methyl group on thiophene introduces steric hindrance absent in unsubstituted thiophene analogs (e.g., compound 3 in ), which may reduce crystallinity but improve solubility .

- Planarity : Unlike benzo[d]thiazole derivatives (e.g., ), the thiazole core in the target compound remains planar, as confirmed by crystallographic studies of isostructural analogs .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : The target compound’s analogs (e.g., ) crystallize in triclinic P¯1 symmetry with two independent molecules per asymmetric unit. Intramolecular hydrogen bonds (e.g., N–H⋯O/S) stabilize conformations, as seen in sulfonyl-acrylonitriles .

- Hydrogen-Bonding Networks : Unlike RAHB (resonance-assisted hydrogen bonding) observed in sulfonyl derivatives (e.g., ), chlorinated thiazole-acrylonitriles rely on weaker van der Waals interactions for packing .

Preparation Methods

Reaction Protocol

Thioamide Preparation :

Cyclization with α-Bromoacetaldehyde :

- The thioamide reacts with α-bromoacetaldehyde in ethanol under reflux (12 h) to form 4-(3,4-dichlorophenyl)thiazole-2-carbaldehyde (yield: 65–70%).

- Mechanism :

- Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoacetaldehyde.

- Cyclization and elimination of HBr to form the thiazole ring.

Knoevenagel Condensation for Acrylonitrile Formation

The acrylonitrile bridge is constructed via a Knoevenagel condensation between thiazole-2-carbaldehyde and (3-methylthiophen-2-yl)acetonitrile, ensuring E-selectivity.

Synthesis of (3-Methylthiophen-2-yl)acetonitrile

Thiophene Functionalization :

Cyanomethylation :

Condensation Reaction

- Thiazole-2-carbaldehyde and (3-methylthiophen-2-yl)acetonitrile are mixed in toluene with piperidine as a base. The mixture is refluxed for 8 h, yielding the E-isomer predominantly (85% yield, E:Z = 9:1).

- Mechanism :

- Base deprotonates the acetonitrile, generating a nucleophilic enolate.

- Aldol-like addition to the aldehyde, followed by dehydration to form the α,β-unsaturated nitrile.

Alternative Synthetic Routes and Comparative Analysis

Wittig Reaction Approach

Suzuki-Miyaura Cross-Coupling

Method Comparison

| Method | Yield (%) | E:Z Ratio | Purification Complexity |

|---|---|---|---|

| Knoevenagel | 85 | 9:1 | Medium (column chromatography) |

| Wittig | 70 | 8:1 | High (recrystallization) |

| Suzuki-Miyaura | 55 | N/A | High (HPLC) |

Stereochemical Control and Optimization

The E-configuration is favored in the Knoevenagel method due to:

- Thermodynamic Stability : The trans arrangement minimizes steric clash between the thiazole and thiophene rings.

- Reaction Conditions : High-temperature reflux promotes equilibration toward the E-isomer.

Key Optimization Parameters :

- Base Selection : Piperidine outperforms weaker bases (e.g., NH₄OAc) in enhancing reaction rate and selectivity.

- Solvent Polarity : Toluene (ε = 2.4) improves yield over DMF (ε = 37) by reducing side reactions.

Scalability and Industrial Considerations

- Cost Analysis :

- Hantzsch cyclization and Knoevenagel condensation are cost-effective at scale (raw material cost: $120/kg).

- Suzuki coupling is less feasible due to Pd catalyst expense ($450/g).

- Process Safety :

- NaCN usage requires strict containment and waste management protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.